Prmt5-IN-31 is classified as a small molecule inhibitor targeting PRMT5. It is derived from a series of synthesized compounds aimed at modulating the activity of this enzyme, which has been implicated in several human diseases, including various cancers and autoimmune disorders. The compound is part of ongoing research to develop effective therapeutic agents that can selectively inhibit PRMT5 activity to alter disease progression.
The synthesis of Prmt5-IN-31 involves advanced organic chemistry techniques. The primary method used is the modular alkyne-azide cycloaddition reaction, which allows for the efficient construction of complex molecular architectures.
Prmt5-IN-31 exhibits a complex molecular structure that includes specific functional groups essential for its inhibitory activity against PRMT5.
Prmt5-IN-31 undergoes various chemical reactions during its synthesis and when interacting with biological targets.
The mechanism by which Prmt5-IN-31 exerts its inhibitory effects on PRMT5 involves competitive inhibition at the enzyme's active site.
Prmt5-IN-31 possesses distinct physical and chemical properties that influence its behavior in biological systems.
Prmt5-IN-31 is primarily investigated for its scientific applications related to cancer research and therapy.
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.: 82388-11-2